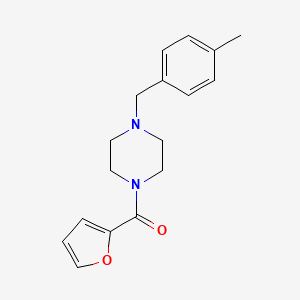
1-(2-furoyl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-(4-methylbenzyl)piperazine, commonly referred to as MBZP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of MBZP is not fully understood. However, it has been proposed that MBZP exerts its pharmacological effects through the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, neuroprotection, and apoptosis. By binding to the sigma-1 receptor, MBZP may modulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
MBZP has been reported to exhibit several biochemical and physiological effects. It has been shown to possess anticonvulsant and analgesic properties in animal models. Additionally, MBZP has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MBZP has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
MBZP has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Additionally, MBZP exhibits a high affinity for the sigma-1 receptor, which makes it a potential tool for studying the function of this receptor. However, the limitations of MBZP include its potential toxicity and lack of selectivity for the sigma-1 receptor. Additionally, the mechanism of action of MBZP is not fully understood, which limits its potential use as a therapeutic agent.
Future Directions
The potential applications of MBZP in the field of medicinal chemistry are vast. Future research should focus on elucidating the exact mechanism of action of MBZP and its potential use as a therapeutic agent for the treatment of neurological disorders. Additionally, the development of more selective sigma-1 receptor ligands could lead to the discovery of novel treatments for several neurological disorders. Finally, the use of MBZP as a radioligand for imaging the sigma-1 receptor in vivo could lead to the development of new diagnostic tools for neurological disorders.
Synthesis Methods
The synthesis of MBZP involves the reaction of 4-methylbenzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(2-furoyl)-4-(4-methylbenzyl)piperazine. The synthesis of MBZP has been reported in several scientific journals, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Scientific Research Applications
MBZP has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, MBZP has been shown to possess a high affinity for the sigma-1 receptor, which is a potential target for the treatment of several neurological disorders. MBZP has also been investigated for its potential use as a radioligand for imaging the sigma-1 receptor in vivo.
properties
IUPAC Name |
furan-2-yl-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-4-6-15(7-5-14)13-18-8-10-19(11-9-18)17(20)16-3-2-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWYLXQGPAEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)